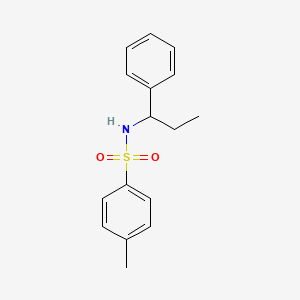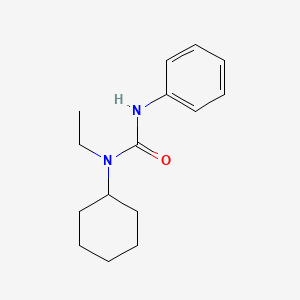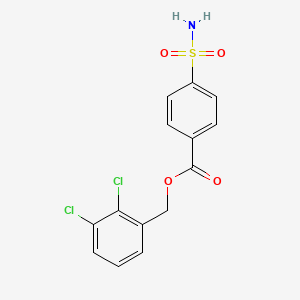![molecular formula C16H15F2NO2S B4406669 N-[4-(difluoromethoxy)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4406669.png)
N-[4-(difluoromethoxy)phenyl]-2-[(4-methylphenyl)thio]acetamide
説明
N-[4-(difluoromethoxy)phenyl]-2-[(4-methylphenyl)thio]acetamide, commonly known as DFP-10825, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of phenylacetamide derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.
作用機序
The mechanism of action of DFP-10825 involves its interaction with specific molecular targets in the body. It has been shown to bind to the active site of enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which play a crucial role in cancer and inflammation. By inhibiting the activity of these enzymes, DFP-10825 can prevent the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
DFP-10825 has several biochemical and physiological effects on the body. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. It also modulates the activity of pain receptors, which can alleviate pain. Additionally, DFP-10825 has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
実験室実験の利点と制限
DFP-10825 has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under various conditions and can be stored for a long time. However, one of the limitations of DFP-10825 is its low solubility, which can make it difficult to work with in certain experiments. Additionally, more research is needed to determine the optimal dosage and concentration of DFP-10825 for different applications.
将来の方向性
DFP-10825 has shown promising results in various fields of scientific research, and there are several future directions for its development. One of the potential applications of DFP-10825 is in the development of new anti-cancer drugs. It can also be used in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, more research is needed to determine the optimal dosage and concentration of DFP-10825 for different applications and to investigate its potential side effects.
Conclusion
In conclusion, DFP-10825 is a novel chemical compound that has shown promising results in various fields of scientific research. Its synthesis method is simple and efficient, and it has several potential therapeutic applications in cancer, inflammation, and pain research. Its mechanism of action involves its interaction with specific molecular targets in the body, and it has several biochemical and physiological effects. While there are limitations to its use in lab experiments, DFP-10825 has several future directions for its development, and more research is needed to fully understand its potential applications.
科学的研究の応用
DFP-10825 has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and pain. In cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In pain research, it has been shown to alleviate pain by modulating the activity of pain receptors.
特性
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c1-11-2-8-14(9-3-11)22-10-15(20)19-12-4-6-13(7-5-12)21-16(17)18/h2-9,16H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRODSYLNZOSZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl propionate](/img/structure/B4406595.png)



![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4406611.png)
![N-[4-(1-azepanylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4406618.png)


![1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4406643.png)
![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B4406660.png)
![3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406664.png)
![N-(2,6-dichlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406665.png)
![N-[4-(diethylamino)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4406666.png)
